molecular formula C19H20BrN5O2S B2565428 N-(2-chlorobenzyl)-6-(3-methylphenyl)nicotinamide CAS No. 1189876-03-6

N-(2-chlorobenzyl)-6-(3-methylphenyl)nicotinamide

Cat. No.: B2565428
CAS No.: 1189876-03-6
M. Wt: 462.37
InChI Key: MQVWYAMKWAOTAX-UHFFFAOYSA-N
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Description

N-(2-chlorobenzyl)-6-(3-methylphenyl)nicotinamide is a nicotinamide derivative characterized by a chlorobenzyl group at the N-position and a 3-methylphenyl substituent at the 6-position of the pyridine ring. The presence of halogenated and alkylated aromatic groups in its structure highlights its design for enhanced binding affinity and metabolic stability, common strategies in medicinal chemistry.

Properties

IUPAC Name

N-(4-bromophenyl)-2-(8-cyclohexylsulfanyl-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20BrN5O2S/c20-13-6-8-14(9-7-13)22-16(26)12-25-19(27)24-11-10-21-18(17(24)23-25)28-15-4-2-1-3-5-15/h6-11,15H,1-5,12H2,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQVWYAMKWAOTAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)SC2=NC=CN3C2=NN(C3=O)CC(=O)NC4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20BrN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-chlorobenzyl)-6-(3-methylphenyl)nicotinamide typically involves the reaction of 2-chlorobenzylamine with 6-(3-methylphenyl)nicotinic acid or its derivatives. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Hydrolysis Reactions

The amide bond in N-(2-chlorobenzyl)-6-(3-methylphenyl)nicotinamide is susceptible to hydrolysis under acidic or basic conditions, yielding nicotinic acid derivatives:

  • Acidic Hydrolysis :
    Compound+HCl (conc.)6(3methylphenyl)nicotinic acid+2chlorobenzylamine\text{Compound} + \text{HCl (conc.)} \rightarrow 6-(3-\text{methylphenyl})\text{nicotinic acid} + 2-\text{chlorobenzylamine}
    Conditions: Reflux in 6M HCl, 8–12 h .

  • Basic Hydrolysis :
    Compound+NaOH (aq.)6(3methylphenyl)nicotinate salt+2chlorobenzylamine\text{Compound} + \text{NaOH (aq.)} \rightarrow 6-(3-\text{methylphenyl})\text{nicotinate salt} + 2-\text{chlorobenzylamine}
    Conditions: 1M NaOH, 60°C, 6 h .

Nucleophilic Aromatic Substitution

The 2-chloro substituent on the benzyl group may undergo substitution with nucleophiles (e.g., amines, alkoxides):

Reaction Conditions Product References
With piperazineDMF, K2_2CO3_3, 80°C, 24 hN-(2-piperazinylbenzyl)-6-(3-methylphenyl)nicotinamide
With sodium methoxideMeOH, reflux, 12 hN-(2-methoxybenzyl)-6-(3-methylphenyl)nicotinamide

Oxidation of the 3-Methylphenyl Group

The methyl group on the phenyl ring can be oxidized to a carboxylic acid under strong oxidative conditions:

Compound+KMnO46(3carboxyphenyl)nicotinamide derivative\text{Compound} + \text{KMnO}_4 \rightarrow 6-(3-\text{carboxyphenyl})\text{nicotinamide derivative}
Conditions: Aqueous KMnO4_4, H2_2SO4_4, 100°C, 48 h .

Electrophilic Aromatic Substitution

The electron-rich nicotinamide core and phenyl rings may undergo reactions such as nitration or sulfonation:

Reaction Reagents Position References
NitrationHNO3_3, H2_2SO4_4Para to amide N
SulfonationSO3_3, H2_2SO4_4Meta to trifluoromethyl

Cross-Coupling Reactions

The chloro and methyl groups enable participation in palladium-catalyzed couplings (e.g., Suzuki-Miyaura):

Compound+Ar-B(OH)26(biaryl)nicotinamide derivative\text{Compound} + \text{Ar-B(OH)}_2 \rightarrow 6-\text{(biaryl)}-\text{nicotinamide derivative}
Conditions: Pd(PPh3_3)4_4, Na2_2CO3_3, DME/H2_2O, 90°C, 24 h .

Stability and Degradation

Under UV light or prolonged storage, degradation products may form via:

  • Photooxidation : Formation of N-oxide derivatives .

  • Hydrolytic cleavage : As described in Section 2.

Biological Reactivity

While not directly studied, the compound’s trifluoromethyl and chlorinated aromatic motifs suggest potential interactions with biological targets (e.g., enzyme inhibition) .

Scientific Research Applications

Medicinal Chemistry

N-(2-chlorobenzyl)-6-(3-methylphenyl)nicotinamide is explored for its therapeutic potential in various medical conditions. Key applications include:

  • Antimicrobial Activity : Preliminary studies indicate that this compound exhibits significant antimicrobial properties. In animal models infected with Pseudomonas aeruginosa, administration of the compound led to a marked reduction in bacterial load compared to control groups.
  • Anticancer Effects : Research has shown that this compound can induce apoptosis in cancer cell lines resistant to conventional therapies. The mechanism involves activation of caspase pathways, suggesting its potential as both an antimicrobial and anticancer agent.
  • Metabolic Regulation : The compound may modulate the activity of nicotinamide N-methyltransferase (NNMT), an enzyme implicated in metabolic processes associated with diabetes and obesity. Inhibitors of NNMT have been linked to improved metabolic health, making this compound a candidate for further investigation in metabolic disorders .

Biological Applications

The biological activities of this compound include:

  • Mechanism of Action : The interaction with specific enzymes and receptors can modulate various biological pathways. Its lipophilicity enhances cellular permeability, allowing it to reach intracellular targets effectively.
  • Anti-inflammatory Properties : Similar compounds have demonstrated anti-inflammatory effects in dermatological applications, providing insights into potential applications for skin-related conditions .

Industrial Applications

In addition to its medicinal properties, this compound serves as a building block in chemical synthesis. It is utilized in:

  • Material Development : The compound can be used to develop new materials and chemical processes due to its unique structural characteristics.
  • Pharmaceutical Formulations : Its properties make it suitable for incorporation into pharmaceutical formulations aimed at addressing various health conditions.

Data Table: Summary of Applications

Application AreaSpecific Use CasesEvidence/References
Medicinal ChemistryAntimicrobial activity
Anticancer effects
Metabolic regulation (NNMT modulation)
Biological ApplicationsMechanism of action through enzyme interaction
Anti-inflammatory properties
Industrial ApplicationsBuilding block for chemical synthesis
Development of new materials

Case Studies

  • Antimicrobial Efficacy Study : In a controlled study involving mice infected with Pseudomonas aeruginosa, this compound was administered, resulting in a significant decrease in bacterial load. This supports its potential use as an antimicrobial agent in clinical settings.
  • Cytotoxicity Assessment : A study focused on the cytotoxic effects of this compound on various cancer cell lines revealed that it induced apoptosis via caspase activation pathways. This finding highlights its dual role as both an antimicrobial and anticancer agent.

Mechanism of Action

The mechanism of action of N-(2-chlorobenzyl)-6-(3-methylphenyl)nicotinamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Nicotinamide Derivatives

Compound 38 ():
  • Structure: N-(2-chlorobenzyl)-2-((5-chloro-2-methylphenyl)amino)-6-(trifluoromethyl)nicotinamide.
  • Key Features: Trifluoromethyl group at the 6-position. Dual chloro substituents (2-chlorobenzyl and 5-chloro-phenylamino groups).
  • Physical Properties: Melting point: 169–170°C. Molecular weight: 449.85 g/mol. Synthesis yield: 93% (2-propanol recrystallization).
  • Activity : Acts as a dual HIV-1 RT inhibitor, with the trifluoromethyl group enhancing lipophilicity and binding interactions .

Comparison: The target compound replaces the trifluoromethyl and 5-chloro-phenylamino groups in compound 38 with a 3-methylphenyl group.

Pyrazolo-Pyrimidine Derivatives

Compound 78g ():
  • Structure: 1-(2-Chloro-2-phenylethyl)-N-(2-chlorobenzyl)-6-((2-morpholinoethyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4-amine.
  • Key Features: Pyrazolo-pyrimidine core instead of nicotinamide. 2-Chlorobenzyl group retained. Morpholinoethylthio side chain.
  • Physical Properties :
    • Melting point: 121–122°C.
    • Molecular weight: 543.51 g/mol.
    • Synthesis yield: 48%.

However, the pyrazolo-pyrimidine core may confer distinct electronic properties and hydrogen-bonding capabilities compared to nicotinamide derivatives. The lower yield and higher molecular weight of compound 78g reflect synthetic challenges associated with complex heterocyclic systems .

Benzothiazole Acetamide Derivatives ()

  • Examples :
    • N-(6-Trifluoromethylbenzothiazole-2-yl)-2-(3-methoxyphenyl)acetamide.
    • N-(6-Trifluoromethylbenzothiazole-2-yl)-2-phenylacetamide.
  • Key Features :
    • Benzothiazole core with trifluoromethyl and methoxyphenyl substituents.

Comparison :
The trifluoromethyl group, also present in compound 38, is a common pharmacophore in antiviral and anticancer agents due to its metabolic stability and electronegativity. However, the benzothiazole core introduces planar aromaticity, which may enhance DNA intercalation or enzyme inhibition compared to nicotinamide’s pyridine ring .

Phthalimide Derivatives ()

3-Chloro-N-phenyl-phthalimide :
  • Structure : Chlorinated phthalimide with an N-phenyl group.
  • Application: Monomer for polyimide synthesis in materials science.

Comparison :
While structurally distinct from nicotinamides, the chloro and phenyl substituents in this compound highlight how similar functional groups are utilized differently across disciplines. In phthalimides, these groups enhance polymer rigidity, whereas in nicotinamides, they optimize drug-receptor interactions .

Key Research Findings

  • Substituent Effects : Trifluoromethyl and chloro groups enhance binding in nicotinamide derivatives (e.g., compound 38), while methyl groups may improve metabolic stability .
  • Core Structure Impact : Pyrazolo-pyrimidines (e.g., compound 78g) exhibit higher molecular complexity and lower synthetic yields compared to nicotinamides .
  • Positional Sensitivity : Ortho-substituted analogs in photosynthesis inhibitors show reduced activity, a trend that may extend to nicotinamide derivatives .

Biological Activity

N-(2-chlorobenzyl)-6-(3-methylphenyl)nicotinamide is a compound of interest in medicinal chemistry, primarily due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, antimicrobial properties, and implications for therapeutic applications.

Chemical Structure and Properties

This compound has a complex structure that allows it to interact with various biological targets. The presence of the chlorobenzyl and methylphenyl groups likely contributes to its lipophilicity, enhancing its ability to permeate cell membranes and interact with intracellular targets.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. Preliminary studies suggest that the compound may modulate the activity of nicotinamide N-methyltransferase (NNMT), an enzyme implicated in various metabolic processes and diseases such as diabetes and cancer . The modulation of NNMT could influence cellular pathways related to metabolism and apoptosis.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound. In vitro tests have shown that this compound exhibits significant activity against a range of pathogenic microorganisms, including both gram-positive and gram-negative bacteria. The minimum inhibitory concentrations (MICs) against selected strains are summarized in Table 1.

Microorganism MIC (mM)
Staphylococcus aureus0.03
Pseudomonas aeruginosa0.016
Klebsiella pneumoniae0.064
Enterococcus faecalis0.12
Candida albicans0.5

These findings indicate that this compound is particularly effective against Pseudomonas aeruginosa, which is known for its resistance to many antibiotics . The compound's ability to inhibit bacterial growth at low concentrations suggests potential for development as a therapeutic agent against drug-resistant infections.

Case Studies

A significant case study involved the evaluation of this compound in animal models for its antimicrobial efficacy. In these studies, the compound was administered to mice infected with Pseudomonas aeruginosa. Results indicated a marked reduction in bacterial load compared to control groups, supporting its potential use as an antimicrobial agent .

Another study focused on the cytotoxic effects of this compound on cancer cell lines, particularly those resistant to conventional therapies. The results demonstrated that this compound induced apoptosis in cancer cells through caspase activation pathways, suggesting a dual role as both an antimicrobial and anticancer agent .

Q & A

Q. What are the key considerations in optimizing the synthesis of N-(2-chlorobenzyl)-6-(3-methylphenyl)nicotinamide to improve yield and purity?

Methodological Answer:

  • Reaction Conditions : Use a stepwise approach with controlled temperatures (e.g., 70–100°C for condensation steps) and inert atmospheres to minimize side reactions. For example, reports a 93% yield for a related nicotinamide derivative using 2-propanol as a solvent under reflux .
  • Catalysts : Employ coupling agents like DCC (dicyclohexylcarbodiimide) or EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) for amide bond formation, as demonstrated in for similar nicotinamide derivatives .
  • Purification : Utilize column chromatography with gradients of hexane/ethyl acetate (e.g., 2:1 ratio) or recrystallization from 2-propanol to isolate high-purity crystals (melting point data in : 169–170°C) .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing the structural integrity of this compound?

Methodological Answer:

  • 1H/13C NMR : Assign aromatic protons (δ 7.36–7.61 ppm for aryl/pyridyl groups) and carbonyl carbons (δ ~165 ppm) to confirm substitution patterns () .
  • IR Spectroscopy : Identify NH stretches (~3300 cm⁻¹) and C=O stretches (~1636 cm⁻¹) to validate amide bond formation () .
  • HPLC : Use C18 columns with UV detection (e.g., 254 nm) to assess purity ≥98% (as in for structurally related nicotinamides) .

Advanced Research Questions

Q. How can X-ray crystallography and software like SHELX refine the three-dimensional structure and intermolecular interactions of this compound?

Methodological Answer:

  • Crystallization : Grow single crystals via slow evaporation from polar solvents (e.g., ethanol or DMSO). provides monoclinic crystal data (space group P21/c, β = 96.283°) for a chlorobenzyl-substituted analog .
  • SHELX Refinement : Use SHELXL for small-molecule refinement to model hydrogen bonds (e.g., O—H···O) and weak interactions (C—H···Cl). highlights SHELX’s robustness for high-resolution data and twinned crystals .

Q. What experimental strategies resolve contradictions in biological activity data, such as varying IC50 values across assay systems?

Methodological Answer:

  • Assay Standardization : Use consistent cell lines (e.g., HEK293 for HIV-1 RT inhibition, as in ) and normalize activity to reference inhibitors .
  • Control Experiments : Include positive controls (e.g., nevirapine for RT inhibition) and validate results via orthogonal assays (e.g., SPR for binding kinetics).
  • Data Analysis : Apply statistical tools (e.g., ANOVA) to account for inter-assay variability. highlights similar approaches for Na+/Ca2+ exchange inhibitors .

Q. How can computational modeling integrate with experimental data to elucidate binding interactions with target proteins?

Methodological Answer:

  • Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions with active sites (e.g., HIV-1 RT’s hydrophobic pocket). Cross-validate with mutagenesis data.
  • MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability. discusses related nicotinamides as enzyme inhibitors, suggesting similar workflows .
  • QSAR Analysis : Corrogate substituent effects (e.g., chloro vs. methyl groups) on activity using datasets from and .

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